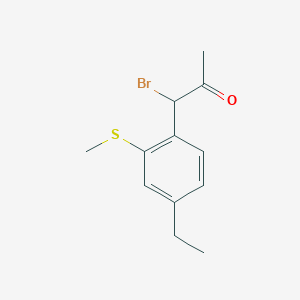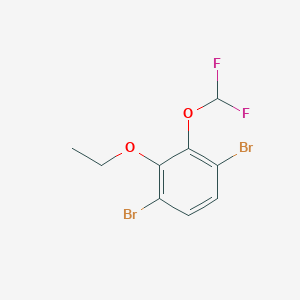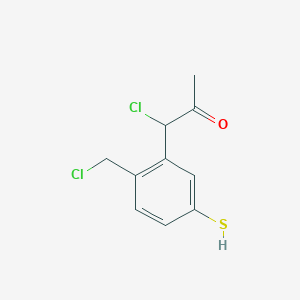
Tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group and an ethoxy-oxopropenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.
Addition of the Ethoxy-oxopropenyl Group: This step involves the reaction of the morpholine derivative with ethyl acetoacetate under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-oxopropenyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the tert-butyl group or the ethoxy-oxopropenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted morpholine derivatives.
科学的研究の応用
Tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
- Tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)piperidine-4-carboxylate
- Tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)pyrrolidine-4-carboxylate
Comparison:
- Structural Differences: While the similar compounds have different ring structures (piperidine and pyrrolidine), tert-butyl (R,E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate contains a morpholine ring.
- Reactivity: The presence of the morpholine ring may influence the reactivity and stability of the compound compared to its analogs.
- Applications: The unique structure of this compound may offer distinct advantages in specific applications, such as increased selectivity in biological assays.
特性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
tert-butyl (2R)-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h6-7,11H,5,8-10H2,1-4H3/b7-6+/t11-/m1/s1 |
InChIキー |
RGJIGNQRWZGAAX-XUIVZRPNSA-N |
異性体SMILES |
CCOC(=O)/C=C/[C@@H]1CN(CCO1)C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C=CC1CN(CCO1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)
![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14037707.png)


![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)
![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)

![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)


